molecular formula C20H21N3O3S2 B2620119 N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 922100-99-0

N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2620119
CAS No.: 922100-99-0
M. Wt: 415.53
InChI Key: SXARJXLAGXFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation:

    Acetamide Formation: The final step involves the acylation of the thiazole-sulfonamide intermediate with 2,5-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The sulfonamide group may enhance binding affinity to certain proteins, while the aromatic rings could facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
  • N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is unique due to the specific substitution pattern on the aromatic rings and the presence of both sulfonamide and thiazole functionalities. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-5-8-17(9-6-13)28(25,26)23-20-21-16(12-27-20)11-19(24)22-18-10-14(2)4-7-15(18)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXARJXLAGXFEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.